BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CYP2C9 type II binding heme coordination

Select this specific ortho-pyridine isomer to serve as a critical Type I CYP binding probe, structurally validated against the Type II para-pyridin-4-yl analog. The 2,5-dimethoxyphenyl substitution creates a steric constraint absent in 3,5- and 2,4-regioisomers, enabling systematic SAR mapping of amide conformation and target docking. Essential for ADME labs deconvoluting binding-mode-dependent clearance and for medicinal chemistry teams benchmarking docking scores against the PDK1 framework (PDB 1OKY). This compound is the only isomer that avoids heme-iron coordination, fundamentally altering metabolic stability predictions.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B11260449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C23H19N3O3/c1-28-15-10-11-22(29-2)21(13-15)26-23(27)17-14-20(19-9-5-6-12-24-19)25-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,26,27)
InChIKeyBWVFICNHUUZOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide — Quinoline-4-Carboxamide Scaffold with Ortho-Pyridine Substitution: Structural Identity, Class Membership, and Procurement Context


N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (molecular formula C₂₃H₁₉N₃O₃, molecular weight ~385.4 g/mol) is a synthetic heterocyclic small molecule belonging to the quinoline-4-carboxamide class. It features a quinoline core substituted at position 2 with a pyridin-2-yl moiety and at the 4-carboxamide nitrogen with a 2,5-dimethoxyphenyl group. This structural arrangement places the pyridine nitrogen in an ortho configuration relative to the quinoline linkage, distinguishing it from its pyridin-4-yl (para) regioisomer counterparts [1]. The quinoline-4-carboxamide scaffold has been extensively characterized across multiple therapeutic areas, including antimalarial drug development (exemplified by the clinical candidate DDD107498/cabamiquine targeting PfEF2) [2], cytochrome P450 metabolism studies [3], PDK1-targeted anticancer programs [4], and Ndc80 kinetochore-subcomplex inhibition for cancer therapy [5].

Why N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Cannot Be Interchanged with Its Pyridine Regioisomers, Dimethoxy Regioisomers, or Unsubstituted Quinoline-4-Carboxamide Scaffolds


Quinoline-4-carboxamide analogs cannot be considered interchangeable procurement options because small structural perturbations — specifically the position of the pyridine nitrogen (ortho vs. para) and the substitution pattern on the dimethoxyphenyl ring — produce large-magnitude differences in critical drug metabolism and pharmacokinetic (DMPK) parameters. In CYP2C9 type II binding studies, only pyridine nitrogens in the para position relative to the linkage could coordinate directly with the ferric heme iron, whereas ortho and meta isomers did not [1]. For CYP3A4, pyridinyl quinoline-4-carboxamide analogs exhibit binding affinity differences as high as 1200-fold depending on the nitrogen position and substitution pattern [2]. Furthermore, type II binding quinoline carboxamide analogs are metabolically 2- to 12-fold less stable than type I binding counterparts [3]. These findings collectively demonstrate that the pyridin-2-yl (ortho) configuration of the target compound is not a minor structural variation but a determinant of fundamentally different CYP binding mode, metabolic stability, and potential drug–drug interaction liability relative to the widely available pyridin-4-yl analog (CAS 879921-19-4).

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide vs. Closest Analogs


CYP2C9 Type II Binding: Ortho-Pyridine (Target) vs. Para-Pyridine (Comparator) Heme Coordination Capability

In the quinoline-4-carboxamide series studied by Peng et al. (2008), the pyridine nitrogen in the para position relative to the quinoline linkage could coordinate directly with the ferric heme iron of CYP2C9, producing characteristic type II binding spectra. In contrast, pyridine nitrogens in the ortho or meta positions did not exhibit this coordination capability [1]. The target compound bears a pyridin-2-yl substituent, placing the nitrogen in the ortho configuration; its nearest commercial analog, N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-19-4), places the nitrogen in the para configuration and thus falls into the type II binding category. While no direct head-to-head IC₅₀ data for these two specific compounds are publicly available, the Peng et al. study establishes that the nitrogen position determines the binding mode (type II vs. non-type II) at the level of heme coordination chemistry [1].

CYP2C9 type II binding heme coordination drug metabolism structure–activity relationship

CYP3A4 Binding Affinity Divergence Among Pyridinyl Quinoline-4-Carboxamide Analogs

Peng et al. (2010) demonstrated that among pyridinyl quinoline-4-carboxamide analogs, the difference in CYP3A4 binding affinity could be as high as 1200-fold, depending on the position and accessibility of the pyridine nitrogen [1]. The study further established that type II binding compounds can be extensively metabolized, contradicting the conventional assumption that type II heme coordination confers metabolic protection [1]. A follow-up comparative study by Dahal et al. (2012) quantified that type II binding QCA analogs were systematically 2- to 12-fold metabolically less stable than type I binding counterparts across four distinct metabolic transformations (N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation) [2]. Although the specific IC₅₀ or Kd of the target compound at CYP3A4 has not been reported, these class-level data indicate that position-dependent CYP binding affinity and metabolic stability can vary by orders of magnitude within the quinoline-4-carboxamide family, making procurement of the correct regioisomer imperative for reproducible DMPK results.

CYP3A4 type II binding binding affinity metabolic stability drug clearance

2,5-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Regioisomerism: Spatial and Electronic Consequences at the Carboxamide N-Aryl Substituent

The target compound bears a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen, while the commercially listed analog N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 1111250-63-5) carries the methoxy groups at the 3- and 5-positions . The 2,5-substitution pattern positions one methoxy group ortho to the amide linkage, introducing steric hindrance and altering the conformational preference of the N-aryl ring relative to the amide plane. In the PDK1-targeted quinoline-4-carboxamide series reported by Shalini et al. (2024), specific dimethoxyphenyl substitution patterns directly influenced molecular docking scores, with compound 7a achieving a binding energy of −10.2 kcal/mol against PDK1 (PDB 1OKY), compared to the standard drug Gefitinib, highlighting the sensitivity of target engagement to N-aryl substitution geometry [1]. While no direct binding comparison between the 2,5- and 3,5-dimethoxyphenyl isomers has been published for this exact scaffold, the known impact of ortho-substituent steric effects on amide conformation and the demonstrated sensitivity of quinoline-4-carboxamide target binding to N-aryl substitution patterns make these regioisomers non-interchangeable for target-based screening.

regioisomerism dimethoxyphenyl target engagement molecular recognition solubility

Antimalarial Activity Benchmark: Quinoline-4-Carboxamide Clinical Candidate DDD107498 Establishes Class Potency and Selectivity Expectations

The quinoline-4-carboxamide class has produced a clinical-stage antimalarial candidate, DDD107498 (cabamiquine/M5717), which achieved in vitro potency of EC₅₀ = 0.7–7 nM against P. falciparum 3D7 blood-stage parasites, with in vivo oral ED₉₀ values below 1 mg/kg in the P. berghei mouse model [1][2]. DDD107498 acts through a validated novel mechanism — inhibition of translation elongation factor 2 (PfEF2) — and demonstrates activity against multiple life-cycle stages (blood, liver, and gametocyte stages) [1]. The screening hit from which DDD107498 was optimized (compound 1) displayed a starting EC₅₀ of 120 nM, which was improved to low nanomolar potency through medicinal chemistry optimization of the quinoline-4-carboxamide scaffold [1]. This class-level potency benchmark provides a reference framework for the evaluation of novel quinoline-4-carboxamide analogs, including the target compound, in antimalarial phenotypic or target-based screens.

antimalarial Plasmodium falciparum PfEF2 translation elongation factor 2 in vivo efficacy

PDK1-Targeted Anticancer Activity: Quinoline-4-Carboxamide Derivative 7a as a Computational and In Vitro Benchmark

Shalini et al. (2024) reported a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives that potentiate apoptosis by targeting PDK1. The lead compound 7a demonstrated a molecular docking binding energy of −10.2 kcal/mol against PDK1 (PDB ID: 1OKY), outperforming all other synthesized compounds (7b–7j) and the standard drug Gefitinib in silico [1]. Molecular dynamics simulations confirmed the stability of the 7a–PDK1 complex, and in vitro MTT assays demonstrated concentration-dependent suppression of colon, pancreatic, and breast cancer cell proliferation [1]. The quinoline-4-carboxamide scaffold was further validated through DFT analysis and ADMET profiling, confirming compliance with Lipinski's rule of five [1]. These data establish PDK1 as a druggable target for the quinoline-4-carboxamide class and provide a computational benchmarking reference (binding energy −10.2 kcal/mol; 1OKY docking grid) for structure-based evaluation of the target compound.

PDK1 colorectal cancer apoptosis molecular docking chemo-resistance

Ndc80 Kinetochore–Microtubule Binding Inhibition: Patent Coverage for Quinoline-4-Carboxamide Derivatives as Novel Antimitotic Agents

European Patent EP4089077A1 (Guarguaglini et al., 2022) claims quinoline-4-carboxamide derivatives and bioisosteric derivatives thereof as inhibitors of Ndc80 kinetochore subcomplex–microtubule binding [1]. The patent establishes that quinoline-4-carboxamide compounds inhibit the binding of the Ndc80 subcomplex to microtubules, a mechanism distinct from classical tubulin-binding agents (e.g., taxanes, vinca alkaloids) and relevant to the treatment of cell proliferative disorders including multi-drug-resistant cancers [1]. The claimed generic formula (I) encompasses compounds with diverse R1 substituents at the quinoline 2-position, including heteroaryl groups consistent with the pyridin-2-yl moiety of the target compound, and various carboxamide N-substituents [1]. This patent landscape indicates that the target compound's structural features — specifically the 2-pyridinyl quinoline core and carboxamide linkage — are congruent with pharmacophores active against a novel mitotic target (Ndc80), differentiating this mechanism from that of PDK1- or PfEF2-targeted quinoline-4-carboxamides.

Ndc80 kinetochore mitosis drug-resistant cancer cell division

Priority Research and Industrial Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide Based on Evidence-Validated Differentiation


DMPK Profiling and CYP-Mediated Drug–Drug Interaction Studies Requiring a Non-Type II Quinoline-4-Carboxamide Probe

For ADME/DMPK laboratories conducting CYP inhibition or metabolic stability screening of quinoline-4-carboxamide lead series, the target compound — with its ortho-pyridine nitrogen — is predicted to behave as a type I CYP binder, in contrast to the type II binding profile of the para-pyridine regioisomer. The class-level evidence from Peng et al. (2008, 2010) and Dahal et al. (2012) demonstrates that type II binders exhibit 2- to 12-fold lower metabolic stability and up to 1200-fold differences in CYP3A4 binding affinity [1][2][3]. Using the target compound as a type I probe alongside the pyridin-4-yl analog as a type II control enables systematic deconvolution of binding-mode-dependent clearance predictions during lead optimization. This application leverages the only structurally validated differentiation dimension for the target compound: the ortho-pyridine nitrogen position and its predicted consequences for CYP binding mode.

Structure–Activity Relationship (SAR) Studies Exploring Dimethoxyphenyl Regioisomer Effects on Target Binding Conformation

The target compound's 2,5-dimethoxyphenyl substitution pattern, with its ortho-methoxy group adjacent to the amide bond, introduces a steric constraint absent in the 3,5-dimethoxy regioisomer (CAS 1111250-63-5) and the 2,4-dimethoxy regioisomer. For medicinal chemistry teams building SAR around the quinoline-4-carboxamide N-aryl substituent, procuring all three dimethoxy regioisomers and testing them in parallel enables systematic mapping of how methoxy position affects amide conformation, target docking scores, and in vitro potency. The PDK1 study by Shalini et al. (2024) provides a validated computational benchmarking framework (PDB 1OKY; compound 7a docking score −10.2 kcal/mol) for comparing regioisomer docking performance [4].

Phenotypic Antimalarial Screening with the Quinoline-4-Carboxamide Scaffold Using DDD107498 as an In-Assay Positive Control

For malaria drug discovery groups conducting phenotypic screens against P. falciparum blood-stage parasites, the target compound can be evaluated alongside DDD107498 (EC₅₀ = 0.7–7 nM; ED₉₀ < 1 mg/kg oral) as a class-representative positive control [5][6]. The structural features that distinguish the target compound from DDD107498 — specifically the 2,5-dimethoxyphenyl carboxamide substituent vs. DDD107498's distinct N-substitution pattern — enable assessment of whether modifications at the carboxamide position retain the PfEF2 inhibition mechanism and multistage activity profile characteristic of this chemotype. Procurement for this application is justified by the >170-fold potency improvement achieved during the DDD107498 optimization campaign, demonstrating that the scaffold is highly tunable for antiplasmodial activity [5].

Mitotic Cell Division Research: Testing Quinoline-4-Carboxamides as Ndc80 Kinetochore–Microtubule Binding Inhibitors

For academic or industrial laboratories studying kinetochore biology and mitotic spindle assembly, the target compound — structurally encompassed within the generic formula of EP4089077A1 — can be evaluated as a potential Ndc80 inhibitor [7]. The Ndc80 mechanism is orthogonal to classical tubulin polymerization inhibitors and to the PDK1 and PfEF2 mechanisms associated with other quinoline-4-carboxamides, offering a distinct mode of antimitotic action. The patent identifies multi-drug-resistant cancers as a priority indication, providing a rationale for testing the target compound in resistant cell line panels [7]. Procurement is warranted for mechanism-of-action deconvolution studies where Ndc80 inhibition must be distinguished from PDK1, PfEF2, or tubulin-targeted activity.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.